(2S,3R)-3-羟基哌啶-2-羧酸

描述

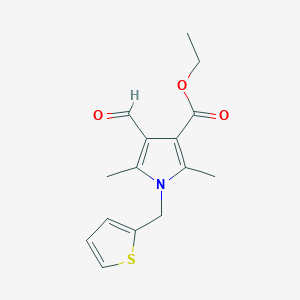

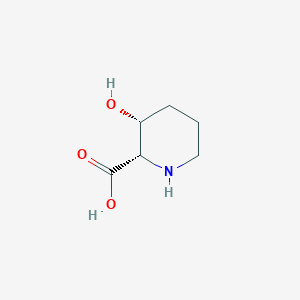

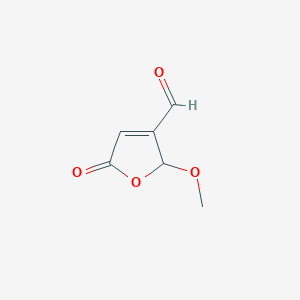

The compound “(2S,3R)-3-hydroxypiperidine-2-carboxylic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds often involves manipulation of functional groups at specific carbon atoms . For example, a directed manipulation of the functional groups at C3 and C4 of D-glucose was demonstrated to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a) and its enantiomer .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The molecular formula of a similar compound, (2S,3R)-2,3-Dibromo-3-phenylpropanoic acid, is C9H8Br2O2 .Chemical Reactions Analysis

The chemical reactions of a compound are influenced by its molecular structure and the conditions under which it is reacted . Unfortunately, specific chemical reactions for “(2S,3R)-3-hydroxypiperidine-2-carboxylic acid” were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, and other related properties . For example, a similar compound, (2S,3R)-3-Chloro-2-hydroxybutanoic acid, has a molecular formula of C4H7ClO3 and an average mass of 138.550 Da .科学研究应用

γ-氨基丁酸激动剂和摄取抑制剂:与尼可酸和异尼可酸相关的羟基和氨基取代哌啶羧酸已被合成,并评估了它们对γ-氨基丁酸 (GABA) 受体和神经元 GABA 摄取系统的亲和力。这项研究表明了在神经科学和药理学中的潜在应用 (Jacobsen 等人,1982).

抗转移活性:L-艾杜糖酸型 1-N-亚氨基糖,包括羟基哌啶-3-羧酸衍生物,已被合成,并显示出抑制癌细胞通过基底膜侵袭和减少小鼠肺转移的能力。这表明在癌症研究和治疗中的潜在应用 (Nishimura 等人,1997).

手性哌啶衍生物的合成:新的手性双环 3-羟基哌啶已通过高非对映选择性环扩张由 β-氨基醇合成。这项研究对有机合成领域做出了贡献,特别是在创建手性化合物方面 (Wilken 等人,1997).

立体化学合成:对哌啶酸衍生物(包括羟基哌啶-2-羧酸)的立体化学合成的研究提供了对有机分子中特定立体化学构型的创建的见解 (Purkayastha 等人,2010).

酸的生物技术生产:已经开发出用于生产在有机合成中有价值的氧代和羟基羧酸的生物技术工艺。这项研究强调了可持续和绿色化学的重要性 (Aurich 等人,2012).

作用机制

安全和危害

未来方向

The future directions of a compound’s research can be influenced by many factors, including its potential applications, current limitations, and areas of interest within the scientific community . For example, research on similar compounds has focused on improving catalytic activity through rational protein engineering .

属性

IUPAC Name |

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)

![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)